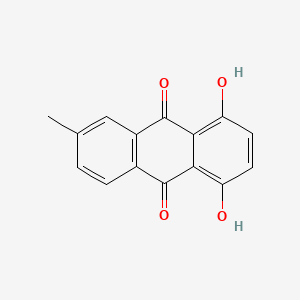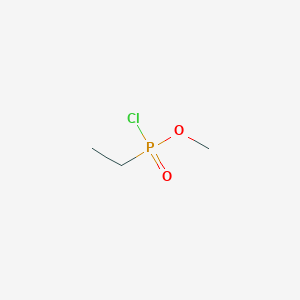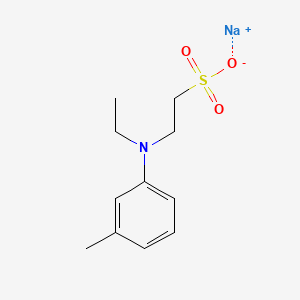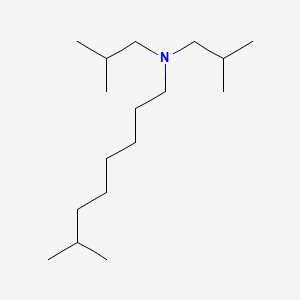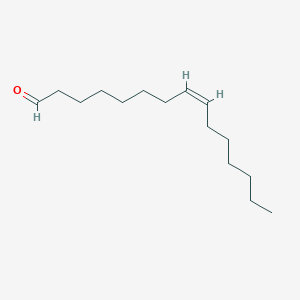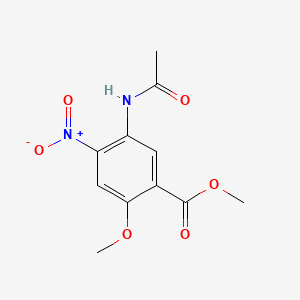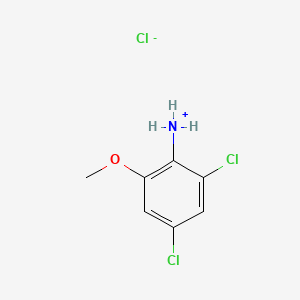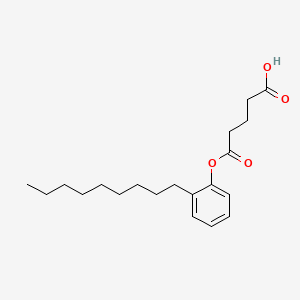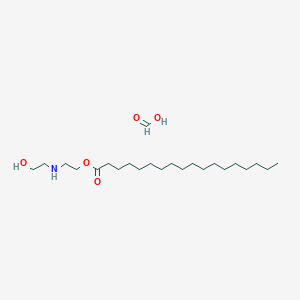
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is a chemical compound with the molecular formula C23H47NO5 and a molecular weight of 417.62298 g/mol . It is also known by its IUPAC name, 2-hydroxyethyl (2-octadecanoyloxyethyl)azanium;formate . This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically involves the reaction of 2-hydroxyethylamine with stearic acid in the presence of formic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction.
Solvents: Organic solvents like toluene or dichloromethane are often employed to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control can further optimize the production process.
化学反応の分析
Types of Reactions
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary alcohol.
科学的研究の応用
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets and pathways. The hydroxyl and ammonium groups can form hydrogen bonds with biological molecules, while the stearoyloxy group can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, membrane fluidity, and enzyme activity.
類似化合物との比較
Similar Compounds
- (2-Hydroxyethyl)(2-(palmitoyloxy)ethyl)ammonium formate
- (2-Hydroxyethyl)(2-(oleoyloxy)ethyl)ammonium formate
- (2-Hydroxyethyl)(2-(linoleoyloxy)ethyl)ammonium formate
Uniqueness
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is unique due to its specific stearoyloxy group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid interactions and stability.
特性
CAS番号 |
93803-53-3 |
|---|---|
分子式 |
C23H47NO5 |
分子量 |
417.6 g/mol |
IUPAC名 |
formic acid;2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24;2-1-3/h23-24H,2-21H2,1H3;1H,(H,2,3) |
InChIキー |
PWKKDKKLLATCOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




